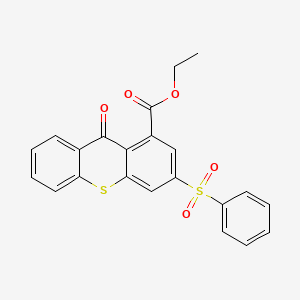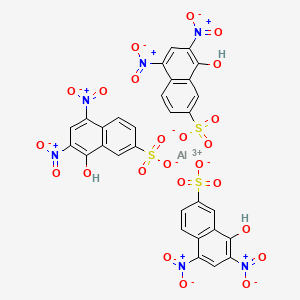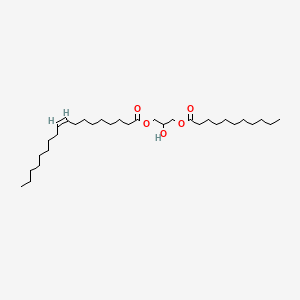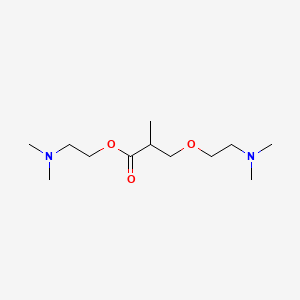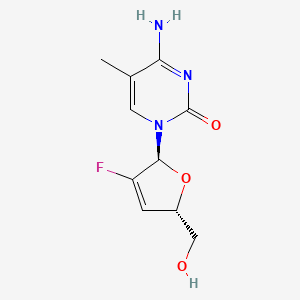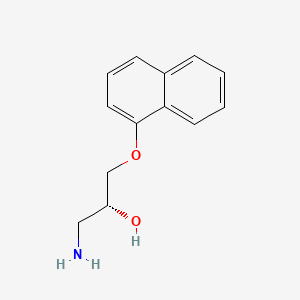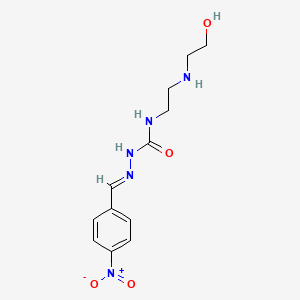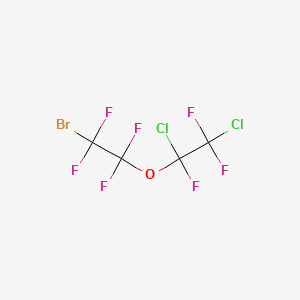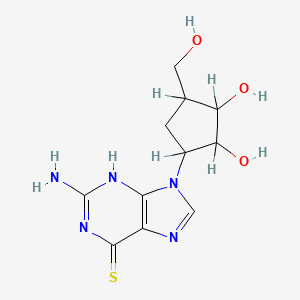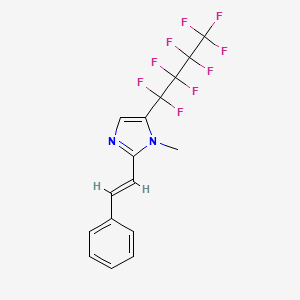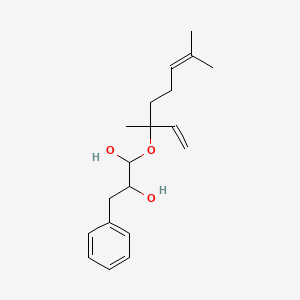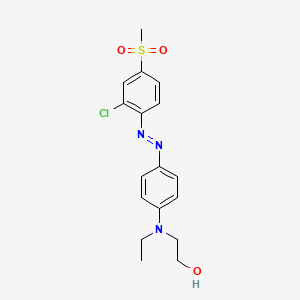
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a methylsulphonyl group, and an azo linkage, which contribute to its distinct reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The primary amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound.
Substitution Reaction: The azo compound undergoes a substitution reaction with 2-chloro-4-(methylsulphonyl)phenyl to introduce the chloro and methylsulphonyl groups.
Final Step:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its azo linkage and ability to undergo bioconjugation.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase (COX) enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)propiononitrile
- 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)butanol
Uniqueness
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
93858-04-9 |
|---|---|
Fórmula molecular |
C17H20ClN3O3S |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethylanilino]ethanol |
InChI |
InChI=1S/C17H20ClN3O3S/c1-3-21(10-11-22)14-6-4-13(5-7-14)19-20-17-9-8-15(12-16(17)18)25(2,23)24/h4-9,12,22H,3,10-11H2,1-2H3 |
Clave InChI |
UPYIXQFXIPOBKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


